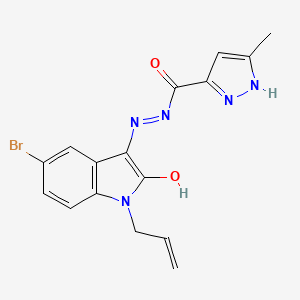![molecular formula C16H22F2N2O B6126210 4-[(3,5-difluorobenzyl)amino]-1-(2,2-dimethylpropyl)-2-pyrrolidinone](/img/structure/B6126210.png)
4-[(3,5-difluorobenzyl)amino]-1-(2,2-dimethylpropyl)-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3,5-difluorobenzyl)amino]-1-(2,2-dimethylpropyl)-2-pyrrolidinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DFHBI, and it has been synthesized using various methods. DFHBI is primarily used in bioimaging applications, where it acts as a fluorescent probe.
作用机制
DFHBI works by binding to RNA molecules, which causes it to fluoresce. The fluorescence of DFHBI is dependent on the RNA sequence it binds to, making it a highly specific probe. DFHBI has been shown to bind to various RNA molecules, including ribosomal RNA, messenger RNA, and non-coding RNA.
Biochemical and Physiological Effects:
DFHBI has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that can be used in living cells without causing any harm.
实验室实验的优点和局限性
DFHBI has several advantages for use in lab experiments. It is a highly specific probe that can be used to detect RNA molecules in living cells. DFHBI is also non-toxic and can be used in a wide range of organisms. However, DFHBI has some limitations. It is not suitable for use in fixed cells or tissues, and it requires a specific excitation wavelength for fluorescence.
未来方向
DFHBI has numerous potential applications in scientific research. One future direction is to develop new fluorescent probes based on the DFHBI structure that can be used to detect other biomolecules, such as proteins or lipids. Another future direction is to use DFHBI in combination with other probes to study complex cellular processes, such as signaling pathways or protein-protein interactions. Additionally, DFHBI can be used to develop new diagnostic tools for diseases that involve RNA dysregulation, such as cancer or neurological disorders.
Conclusion:
In conclusion, DFHBI is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFHBI is primarily used in bioimaging applications, where it acts as a fluorescent probe. DFHBI has several advantages for use in lab experiments, including its specificity and non-toxicity. DFHBI has numerous potential applications in scientific research, and future directions include developing new fluorescent probes and using DFHBI in combination with other probes to study complex cellular processes.
合成方法
DFHBI can be synthesized using different methods. One of the most common methods involves the reaction of 3,5-difluorobenzaldehyde with 2-amino-2-methyl-1-propanol to form 3,5-difluorobenzyl alcohol. This intermediate is then reacted with pyrrolidinone to form DFHBI. The synthesis process is relatively simple and can be carried out in a laboratory setting.
科学研究应用
DFHBI has numerous applications in scientific research, primarily in bioimaging. DFHBI is a fluorescent probe that can be used to detect RNA molecules in living cells. This compound can also be used to monitor gene expression, protein localization, and protein-protein interactions. DFHBI has been used in various studies to understand the mechanisms involved in gene expression and regulation.
属性
IUPAC Name |
4-[(3,5-difluorophenyl)methylamino]-1-(2,2-dimethylpropyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O/c1-16(2,3)10-20-9-14(7-15(20)21)19-8-11-4-12(17)6-13(18)5-11/h4-6,14,19H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALZEILALPTNSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CC(CC1=O)NCC2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,5-Difluorophenyl)methylamino]-1-(2,2-dimethylpropyl)pyrrolidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-hydroxy-7-(4-methyl-1-piperidinyl)-3-phenylpyrimido[4,5-d]pyrimidine-4(3H)-thione](/img/structure/B6126133.png)
![1-[cyclohexyl(methyl)amino]-3-(2-{[(2-phenoxyethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6126141.png)
![1-[1-({1-[(5-ethyl-2-thienyl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol trifluoroacetate (salt)](/img/structure/B6126148.png)
![2-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6126156.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B6126157.png)
![3-(methoxymethyl)-1-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]piperidine](/img/structure/B6126164.png)
![2-[(2-chloro-4-nitrobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B6126176.png)
![N-{2-[(2,6-difluorophenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6126177.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-1-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6126190.png)
![N-(4-ethoxyphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6126206.png)

![N-[4-(anilinocarbonyl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B6126221.png)
![2-[(4-methyl-2-quinazolinyl)amino]-5,6,7,8-tetrahydro-4(1H)-quinazolinone](/img/structure/B6126231.png)
![ethyl 2-(benzoylamino)-5-[(5-methyl-2-furyl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6126232.png)